5,5-Dimethoxypiperidin-2-one

Description

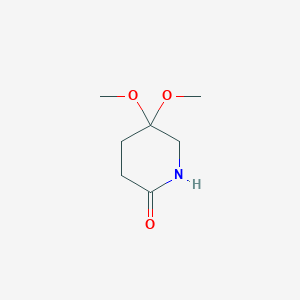

5,5-Dimethoxypiperidin-2-one is a six-membered lactam (piperidinone) featuring two methoxy (-OCH₃) groups at the 5th position of the ring. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 171.18 g/mol. The compound’s structure combines the rigidity of a lactam ring with the electron-donating properties of methoxy substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy groups enhance solubility in polar solvents, while the lactam moiety enables participation in hydrogen bonding and ring-opening reactions .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

5,5-dimethoxypiperidin-2-one |

InChI |

InChI=1S/C7H13NO3/c1-10-7(11-2)4-3-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9) |

InChI Key |

BNDAVPIDNYODPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCC(=O)NC1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 5,5-Dimethoxypiperidin-2-one, such as heterocyclic rings, methoxy/dimethyl substituents, or lactam/diketone functionalities:

Key Differences and Research Findings

Reactivity and Solubility

- This compound: The methoxy groups increase polarity, enhancing solubility in polar solvents like methanol or acetonitrile. The lactam ring participates in hydrogen bonding, making it suitable for catalytic applications or as a building block in alkaloid synthesis .

- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine oxalate : The dioxane ring provides ether oxygen atoms, improving water solubility in its oxalate salt form. This property is advantageous in pharmaceutical formulations requiring stable crystalline salts .

- 5,6-Dimethoxypyridin-2-ol : The pyridine ring’s aromaticity and hydroxyl group confer acidity (pKa ~8–10), enabling deprotonation for nucleophilic substitutions. This contrasts with the lactam’s neutral character .

Ring Strain and Stability

- 5,5-Dimethyl-2-pyrrolidone: The five-membered lactam exhibits greater ring strain than six-membered piperidinones, increasing reactivity in polymerization or solvolysis. Its dimethyl groups add steric hindrance, reducing unwanted side reactions .

- 5,5-Dimethyl-1,3-cyclohexanedione: The diketone structure allows conjugation between carbonyl groups, stabilizing enolate intermediates. This reactivity is absent in lactams like this compound .

Pharmaceutical Relevance

- The oxalate salt of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine is used in regulatory-compliant drug formulations, highlighting the importance of counterions in bioavailability .

- This compound’s balance of solubility and stability makes it preferable over 5,5-Dimethyl-2-pyrrolidone in APIs requiring controlled release profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.